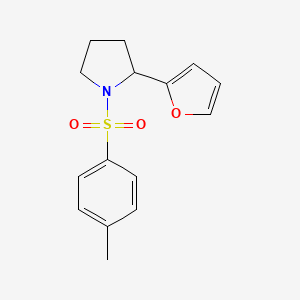

2-(Furan-2-yl)-1-tosylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPYWJNFFZXPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic route for 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis protocol, this guide details a proposed two-step methodology, commencing with the formation of the key intermediate, 2-(Furan-2-yl)pyrrolidine, followed by its subsequent N-tosylation. The protocols provided are based on established and reliable chemical transformations for the synthesis of analogous structures.

Overview of the Synthetic Strategy

The synthesis of this compound is envisioned as a two-step process. The initial step involves the synthesis of the pyrrolidine ring bearing a furan substituent at the 2-position. A plausible and efficient method to achieve this is through a reductive amination cascade of a suitable precursor, such as a γ-amino ketone. The subsequent step is the well-established N-tosylation of the secondary amine of the pyrrolidine ring to yield the final product.

Caption: Overall synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

This section summarizes the key physicochemical and spectroscopic data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| 2-(Furan-2-yl)pyrrolidine | C₈H₁₁NO | 137.18 | Colorless to pale yellow oil |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | White to yellowish crystalline solid |

| This compound | C₁₅H₁₇NO₃S | 291.37 | Off-white to pale yellow solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |

| 2-(Furan-2-yl)pyrrolidine | Predicted: 7.35 (dd, 1H), 6.30 (dd, 1H), 6.20 (d, 1H), 4.20 (t, 1H), 3.10-2.90 (m, 2H), 2.10-1.80 (m, 4H), 1.70 (br s, 1H, NH) | Predicted: 157.0, 141.5, 110.0, 105.0, 58.0, 46.5, 30.0, 25.5 | ESI-MS: [M+H]⁺ 138.09 |

| This compound | Predicted: 7.70 (d, 2H), 7.30 (d, 2H), 7.25 (d, 1H), 6.25 (dd, 1H), 6.05 (d, 1H), 4.70 (t, 1H), 3.60-3.40 (m, 2H), 2.40 (s, 3H), 2.20-1.90 (m, 4H) | Predicted: 154.0, 143.5, 142.0, 134.5, 129.5 (2C), 127.5 (2C), 110.5, 107.0, 61.0, 50.0, 32.0, 24.0, 21.5 | ESI-MS: [M+H]⁺ 292.10 |

Note: As no experimentally obtained spectra for the target compound and its immediate precursor are readily available in the literature, the presented NMR data are predicted based on analogous structures and standard chemical shift values. Experimental verification is required.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Furan-2-yl)pyrrolidine

This procedure is based on a reductive amination and cyclization of a γ-ketoamine precursor, which can be formed in situ.

Caption: Reaction scheme for the synthesis of 2-(Furan-2-yl)pyrrolidine.

Materials and Reagents:

-

1-(Furan-2-yl)butane-1,4-dione

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Palladium on carbon (10 wt. %) or Raney Nickel

-

Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

To a high-pressure hydrogenation vessel, add 1-(Furan-2-yl)butane-1,4-dione (1 equivalent).

-

Add methanol as the solvent.

-

Carefully add a solution of ammonia in methanol (5-10 equivalents).

-

Under an inert atmosphere, add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(Furan-2-yl)pyrrolidine.

Step 2: N-Tosylation of 2-(Furan-2-yl)pyrrolidine

This is a standard procedure for the protection of a secondary amine.

The Formation of 2-(Furan-2-yl)-1-tosylpyrrolidine: An In-Depth Mechanistic Exploration

For Immediate Release

This technical guide provides a detailed examination of the proposed mechanism for the formation of 2-(Furan-2-yl)-1-tosylpyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is predicated on an acid-catalyzed intramolecular cyclization, a robust and well-documented strategy in organic synthesis. This document outlines the theoretical reaction pathway, offers a generalized experimental protocol, and presents hypothetical quantitative data to serve as a practical reference for laboratory investigation.

Core Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The principal pathway for the formation of this compound is proposed to be an acid-catalyzed intramolecular cyclization of a suitable acyclic precursor, such as N-(4-oxobutyl)-N-tosylfuran-2-carboxamide or a related species. The furan moiety, being an electron-rich aromatic system, acts as the nucleophile, while the tosylated amine chain contains a latent electrophile that is unmasked under acidic conditions.

The proposed mechanism unfolds through the following key steps:

-

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen in the acyclic precursor by a Brønsted acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The electron-rich C5 position of the furan ring then attacks the activated carbonyl carbon in an intramolecular fashion. This step is a classic example of an intramolecular electrophilic aromatic substitution.

-

Formation of a Spirocyclic Intermediate: The nucleophilic attack results in the formation of a protonated spirocyclic intermediate. This intermediate is unstable and readily undergoes rearrangement to alleviate ring strain and restore aromaticity.

-

Rearomatization and Ring Opening: The spirocyclic intermediate undergoes a rearrangement, leading to the opening of the furan ring's ether linkage and the formation of a carbocation.

-

Ring Closure and Pyrrolidine Formation: The tosylated nitrogen atom then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered pyrrolidine ring.

-

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the nitrogen atom, yielding the final product, this compound, and regenerating the acid catalyst.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 2-(Furan-2-yl)-1-tosylpyrrolidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound. This compound integrates three key structural motifs: an electron-rich furan ring, a versatile pyrrolidine scaffold, and a sulfonamide linkage provided by the tosyl group. While specific experimental data for this exact molecule is not extensively published, this document extrapolates its properties from data on its constituent parts and related analogues. This guide includes predicted physicochemical properties, expected spectroscopic characteristics, a detailed hypothetical synthesis protocol, and an analysis of its potential reactivity and applications in medicinal chemistry.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The conjunction of a furan ring and a pyrrolidine nucleus represents a promising scaffold in drug discovery. Furan derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The furan ring's electron-rich nature and aromaticity contribute to metabolic stability and potent interactions with biological targets.[1] Similarly, the pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs, valued for its structural role in defining the spatial arrangement of functional groups.[4]

The specific compound, this compound, incorporates a p-toluenesulfonyl (tosyl) group on the pyrrolidine nitrogen. This modification significantly alters the properties of the parent 2-(furan-2-yl)pyrrolidine by transforming the secondary amine into a stable sulfonamide. This change reduces the basicity of the nitrogen atom and provides a handle for further chemical transformations. Understanding the interplay of these three components is crucial for leveraging this molecule as a building block in organic synthesis or as a candidate for biological screening.

Chemical and Physical Properties

Quantitative experimental data for this compound is sparse in publicly available literature. However, its properties can be reliably predicted. The table below summarizes calculated values for the target compound alongside published data for its core precursor, 2-(Furan-2-yl)pyrrolidine, for comparison.

| Property | This compound (Predicted/Calculated) | 2-(Furan-2-yl)pyrrolidine (Experimental/Computed) |

| Molecular Formula | C₁₅H₁₇NO₃S | C₈H₁₁NO[5] |

| Molecular Weight | 291.37 g/mol | 137.18 g/mol [5] |

| Appearance | Likely an off-white to yellow crystalline solid | - |

| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C | - |

| Boiling Point | > 350 °C (Predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | - |

| XLogP3 | ~2.9 (Calculated) | 0.9[5] |

| Hydrogen Bond Donors | 0 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 |

Synthesis and Reactivity

Proposed Synthesis

The most direct and logical synthesis of this compound is the N-tosylation of its precursor, 2-(Furan-2-yl)pyrrolidine. This is a standard organic transformation involving the reaction of the secondary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base to neutralize the HCl byproduct.

Caption: General workflow for the N-tosylation synthesis.

Reactivity Profile

The chemical reactivity of this compound is governed by its three main functional components.

-

Furan Ring : As an electron-rich aromatic system, the furan ring is susceptible to electrophilic substitution, primarily at the C5 position (adjacent to the oxygen and away from the pyrrolidine substituent). It can also undergo oxidation, which may lead to ring-opening.[6]

-

N-Tosyl Group : The sulfonamide linkage is generally stable to a wide range of reaction conditions. However, the tosyl group can be cleaved under specific, often harsh, reducing conditions (e.g., using sodium amalgam or dissolving metal reductions) to regenerate the secondary amine. This makes it a useful protecting group in multi-step syntheses.

-

Pyrrolidine Ring : The C-H bonds on the pyrrolidine ring are generally unreactive, though the C-H bond at the 2-position (bearing the furan group) is activated and can be a site for stereoselective functionalization.

Caption: Key sites of chemical reactivity on the molecule.

Spectroscopic Analysis (Predicted)

Detailed spectroscopic data would be required for full characterization. The following are expected spectral features:

-

¹H NMR :

-

Furan Protons : Three distinct signals in the aromatic region (~6.0-7.5 ppm).

-

Tosyl Protons : An AA'BB' system (two doublets) in the aromatic region (~7.3-7.8 ppm) and a singlet for the methyl group (~2.4 ppm).

-

Pyrrolidine Protons : A series of complex multiplets in the aliphatic region (~1.8-4.5 ppm), with the proton at the C2 position being the most downfield due to its proximity to the furan ring and the nitrogen atom.

-

-

¹³C NMR :

-

Signals for the 8 carbons of the furan-pyrrolidine core and the 7 carbons of the tosyl group. The furan carbons would appear around 110-150 ppm, while the tosyl aromatic carbons would be in the 127-145 ppm range. The pyrrolidine carbons would be found in the aliphatic region (~25-65 ppm).

-

-

IR Spectroscopy :

-

Characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic portions.

-

C=C stretching bands for the aromatic rings.

-

Potential Biological and Medicinal Significance

The structural framework of this compound is highly relevant to drug discovery. The furan scaffold is present in numerous compounds with a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, often used to orient substituents for optimal binding to biological targets like enzymes and receptors.[7]

The combination of these two motifs suggests that this molecule and its derivatives could be valuable candidates for screening in various therapeutic areas. The N-tosyl group, while often considered a protecting group, can also contribute to biological activity by participating in hydrogen bonding or by orienting the molecule within a receptor binding pocket.

Caption: Conceptual relationship of structure to potential application.

Experimental Protocols

Hypothetical Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-tosylation of 2-(furan-2-yl)pyrrolidine.

Materials:

-

2-(Furan-2-yl)pyrrolidine (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 2-(furan-2-yl)pyrrolidine (1.0 eq) and dissolve in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and increasing to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a compound with significant untapped potential in both synthetic and medicinal chemistry. Its structure, combining the biologically active furan and pyrrolidine motifs with a stable sulfonamide linker, makes it an attractive target for further investigation. This guide provides a foundational understanding of its predicted properties and a clear pathway for its synthesis and characterization. Future work should focus on the experimental validation of these properties and the exploration of its utility as a scaffold for the development of novel therapeutic agents.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. ijabbr.com [ijabbr.com]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 2-(Furan-2-yl)-1-tosylpyrrolidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. This includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a robust and detailed experimental protocol for the synthesis of this compound is proposed, drawing from established methodologies for the synthesis of 2-substituted pyrrolidines and subsequent N-tosylation. Additionally, this guide explores the potential biological significance of this compound by examining the known pharmacological activities of furan- and pyrrolidine-containing molecules. A putative signaling pathway is presented to illustrate a potential mechanism of action, given that derivatives of 1-(Furan-2-ylmethyl)pyrrolidine have been identified as inhibitors of the ST2 signaling pathway, which plays a role in inflammatory responses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 2-substituted furans, N-tosylpyrrolidines, and other related heterocyclic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-5' (Furan) | 7.30 - 7.40 | dd | J = 1.8, 0.8 |

| H-Ar (Tosyl) | 7.70 - 7.80 | d | J = 8.2 |

| H-Ar (Tosyl) | 7.25 - 7.35 | d | J = 8.2 |

| H-3' (Furan) | 6.25 - 6.35 | dd | J = 3.2, 0.8 |

| H-4' (Furan) | 6.15 - 6.25 | dd | J = 3.2, 1.8 |

| H-2 (Pyrrolidine) | 4.80 - 4.90 | m | - |

| H-5 (Pyrrolidine) | 3.40 - 3.60 | m | - |

| H-5 (Pyrrolidine) | 3.20 - 3.40 | m | - |

| CH₃ (Tosyl) | 2.40 | s | - |

| H-3, H-4 (Pyrrolidine) | 1.80 - 2.20 | m | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-Ar (Tosyl, C-SO₂) | 143.5 |

| C-2' (Furan) | 155.0 |

| C-5' (Furan) | 142.0 |

| C-Ar (Tosyl, C-CH₃) | 134.5 |

| C-Ar (Tosyl) | 129.7 |

| C-Ar (Tosyl) | 127.5 |

| C-3' (Furan) | 110.5 |

| C-4' (Furan) | 106.0 |

| C-2 (Pyrrolidine) | 60.0 |

| C-5 (Pyrrolidine) | 49.0 |

| C-3 (Pyrrolidine) | 33.0 |

| C-4 (Pyrrolidine) | 24.0 |

| CH₃ (Tosyl) | 21.5 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110-3150 | Medium | C-H stretch (Furan) |

| 2850-2960 | Medium | C-H stretch (Pyrrolidine) |

| 1595 | Medium | C=C stretch (Aromatic) |

| 1495 | Medium | C=C stretch (Furan) |

| 1340-1360 | Strong | S=O stretch (Sulfonamide) |

| 1150-1170 | Strong | S=O stretch (Sulfonamide) |

| 1010-1040 | Medium | C-O-C stretch (Furan) |

| 880 | Strong | C-H out-of-plane bend (Furan) |

| 740 | Strong | C-H out-of-plane bend (Furan) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 291 | Moderate | [M]⁺ (Molecular Ion) |

| 224 | High | [M - C₄H₃O]⁺ |

| 155 | High | [C₇H₇SO₂]⁺ (Tosyl group) |

| 136 | Moderate | [M - C₇H₇SO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 67 | Moderate | [C₄H₃O]⁺ (Furfuryl cation) |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 2-(furan-2-yl)pyrrolidine, followed by the tosylation of the pyrrolidine nitrogen.

Step 1: Synthesis of 2-(Furan-2-yl)pyrrolidine

This procedure is adapted from known methods for the synthesis of 2-substituted pyrrolidines.

-

Materials:

-

1-Pyrroline trimer

-

2-Furyl lithium (prepared in situ from furan and n-butyllithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Furan

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the furan solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure the complete formation of 2-furyl lithium.

-

In a separate flask, dissolve 1-pyrroline trimer (0.33 equivalents) in anhydrous diethyl ether and add it dropwise to the solution of 2-furyl lithium at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 2-(furan-2-yl)pyrrolidine.

-

Step 2: Tosylation of 2-(Furan-2-yl)pyrrolidine

-

Materials:

-

2-(Furan-2-yl)pyrrolidine (from Step 1)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-(furan-2-yl)pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

-

Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.

Potential Biological Activity and Signaling Pathway

Derivatives of furan and pyrrolidine are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Notably, compounds containing a 1-(furan-2-ylmethyl)pyrrolidine scaffold have been investigated as inhibitors of the ST2 receptor, a member of the interleukin-1 receptor family.[3] The ST2 receptor and its ligand, IL-33, are key components of a signaling pathway involved in the modulation of immune responses and inflammation. Inhibition of this pathway is a potential therapeutic strategy for inflammatory diseases.

The following diagram illustrates a simplified putative signaling pathway that could be targeted by this compound, based on the activity of structurally related compounds.

Caption: Putative inhibition of the IL-33/ST2 signaling pathway.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While direct experimental data is currently unavailable, the predicted spectroscopic data and detailed synthetic protocols offer a strong starting point for researchers. The exploration of potential biological activities, particularly the inhibition of inflammatory pathways, highlights the therapeutic potential of this and related compounds, warranting further investigation in the field of drug discovery.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(Furan-2-yl)-1-tosylpyrrolidine

Disclaimer: A comprehensive search for the Chemical Abstracts Service (CAS) number for 2-(Furan-2-yl)-1-tosylpyrrolidine did not yield a specific identifier for this compound. The absence of a dedicated CAS number typically indicates that the compound is not commercially available as a stock chemical and has limited documentation in publicly accessible chemical databases and literature. Consequently, this guide focuses on the synthesis of this compound from its known precursor, 2-(Furan-2-yl)pyrrolidine, and provides physicochemical data for the precursor.

Precursor Data: 2-(Furan-2-yl)pyrrolidine

The direct precursor for the synthesis of this compound is 2-(Furan-2-yl)pyrrolidine. The physicochemical properties of this precursor are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90086-89-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | 2-(furan-2-yl)pyrrolidine | [1] |

| Canonical SMILES | C1CC(NC1)C2=CC=CO2 | [1] |

| InChI Key | LIFJPSLQRGQNMM-UHFFFAOYSA-N | [1] |

| XLogP3 (Predicted) | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 137.084064 g/mol | [1] |

| Topological Polar Surface Area | 25.2 Ų | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the tosylation of the secondary amine, 2-(Furan-2-yl)pyrrolidine, with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This is a standard procedure for the protection of secondary amines.

Materials:

-

2-(Furan-2-yl)pyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(Furan-2-yl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Components

References

Starting Materials for the Synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary starting materials and a feasible synthetic pathway for the preparation of 2-(Furan-2-yl)-1-tosylpyrrolidine. The synthesis is conceptually divided into two key stages: the formation of the 2-(furan-2-yl)pyrrolidine core, followed by the N-tosylation of the pyrrolidine ring. This document provides a detailed overview of the necessary precursors and relevant experimental protocols derived from established chemical literature.

Part 1: Synthesis of the 2-(Furan-2-yl)pyrrolidine Intermediate

The most direct and logical approach to synthesizing the 2-(furan-2-yl)pyrrolidine scaffold involves the reaction of an aromatic aldehyde with a suitable amine-containing building block. In this case, furfural, a readily available derivative of furan, serves as the ideal starting aromatic aldehyde.

A plausible and documented method for the formation of 2-substituted pyrrolidines utilizes the reaction of an aldehyde with 3-chloropropylamine[1]. This approach provides a straightforward route to the desired heterocyclic core.

Core Starting Materials:

| Starting Material | Chemical Structure | Role in Synthesis |

| Furfural |  | Provides the furan-2-yl moiety |

| 3-Chloropropylamine |  | Serves as the C4-amine synthon for the pyrrolidine ring |

Proposed Synthetic Pathway for 2-(Furan-2-yl)pyrrolidine:

The synthesis commences with the formation of an imine between furfural and 3-chloropropylamine, which then undergoes an intramolecular cyclization to yield the 2-(furan-2-yl)pyrrolidine product.

Caption: Synthetic route to 2-(Furan-2-yl)pyrrolidine.

Part 2: N-Tosylation of 2-(Furan-2-yl)pyrrolidine

With the 2-(furan-2-yl)pyrrolidine intermediate in hand, the final step is the introduction of the tosyl group onto the pyrrolidine nitrogen. This is a standard N-tosylation reaction, a common procedure in organic synthesis for the protection or functionalization of secondary amines.

Core Starting Materials:

| Starting Material | Chemical Structure | Role in Synthesis |

| 2-(Furan-2-yl)pyrrolidine |  | The amine substrate for tosylation |

| p-Toluenesulfonyl chloride (TsCl) |  | The tosylating agent |

| Pyridine or Triethylamine |  | Base to neutralize the HCl byproduct |

General Experimental Protocol for N-Tosylation:

A widely accepted method for the N-tosylation of a secondary amine involves the use of p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.

Caption: N-Tosylation of 2-(Furan-2-yl)pyrrolidine.

Detailed Experimental Methodologies

The following protocols are generalized procedures based on established synthetic transformations. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity.

Synthesis of 2-(Furan-2-yl)pyrrolidine

-

Reaction Setup: To a solution of 3-chloropropylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate) to liberate the free amine.

-

Imine Formation: Add furfural to the solution of free 3-chloropropylamine and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Cyclization: Upon formation of the imine, the reaction mixture is typically heated to facilitate the intramolecular cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and washing. The crude product is purified by column chromatography on silica gel to afford pure 2-(furan-2-yl)pyrrolidine.

Synthesis of this compound

-

Reaction Setup: Dissolve 2-(furan-2-yl)pyrrolidine in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Add the base (if not using pyridine as the solvent, e.g., triethylamine), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.

Summary of Starting Materials and Products

| Step | Starting Materials | Key Reagents/Solvents | Product |

| 1 | Furfural, 3-Chloropropylamine Hydrochloride | Base (e.g., Na2CO3), Ethanol | 2-(Furan-2-yl)pyrrolidine |

| 2 | 2-(Furan-2-yl)pyrrolidine, p-Toluenesulfonyl chloride | Base (e.g., Pyridine or Triethylamine), Dichloromethane | This compound |

This guide provides a foundational understanding of the starting materials and synthetic strategy for producing this compound. Researchers should consult the primary literature for specific reaction conditions and characterization data.

References

The Synthesis and Characterization of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential significance of the novel compound 2-(Furan-2-yl)-1-tosylpyrrolidine. While a specific high-profile "discovery" of this molecule is not present in current scientific literature, its structural motifs—a furan ring and a tosyl-protected pyrrolidine—suggest its potential as a valuable synthetic intermediate and a candidate for biological screening. The furan moiety is a common scaffold in bioactive natural products and pharmaceuticals, known to participate in various biological interactions. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen, enabling selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected characterization data. The information presented herein is intended to facilitate further research and exploration of this and related compounds in the fields of medicinal chemistry and drug discovery.

Introduction

The furan nucleus is a prevalent heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets.[2] Similarly, the pyrrolidine ring is a key structural element in many natural products and synthetic drugs. The protection of the pyrrolidine nitrogen with a tosyl (p-toluenesulfonyl) group is a common strategy in organic synthesis to increase stability and allow for further functionalization.

The compound this compound combines these two important chemical entities. Although this specific molecule has not been the subject of extensive published research, its synthesis is readily achievable and it represents a potential building block for the creation of more complex molecules with novel biological activities. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.

Data Presentation

Table 1: Properties of Starting Material and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Starting Material | 2-(Furan-2-yl)pyrrolidine | C₈H₁₁NO | 137.18 | Aralkylamine; core scaffold.[3] |

| Product | This compound | C₁₅H₁₇NO₃S | 291.37 | N-protected pyrrolidine; stable intermediate. |

Experimental Protocols

Synthesis of this compound

This protocol describes the N-tosylation of 2-(furan-2-yl)pyrrolidine.

Materials:

-

2-(Furan-2-yl)pyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(furan-2-yl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the furan ring protons, the pyrrolidine ring protons, the tosyl group aromatic protons, and the methyl group of the tosyl moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthetic route for the N-tosylation of 2-(furan-2-yl)pyrrolidine.

Potential Applications and Future Directions

The synthesis of this compound provides a stable intermediate that can be used in a variety of subsequent chemical transformations. The tosyl group can be removed under specific conditions to reveal the secondary amine, or the furan and pyrrolidine rings can be further functionalized. Given the known biological activities of furan-containing compounds, this molecule could serve as a precursor for the development of novel therapeutic agents. Future research could focus on:

-

Derivatization: Creating a library of compounds based on this scaffold for high-throughput screening.

-

Biological Evaluation: Screening this compound and its derivatives for activity in various assays, such as antimicrobial, anticancer, or enzyme inhibition assays.

-

Structural Biology: If a derivative shows promising activity, co-crystallization with its biological target could elucidate its mechanism of action.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and study of this compound. While not a widely studied compound, its constituent parts suggest its potential as a valuable tool in medicinal chemistry and drug discovery. The detailed protocol and characterization guidelines provided herein are intended to empower researchers to explore the chemical and biological properties of this and related molecules, potentially leading to the discovery of new therapeutic agents.

References

A Proposed Theoretical and Experimental Investigation of 2-(Furan-2-yl)-1-tosylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental workflow for the characterization of 2-(Furan-2-yl)-1-tosylpyrrolidine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to a lack of existing literature on this specific molecule, this document serves as a proposed research framework. It details the application of computational chemistry, specifically Density Functional Theory (DFT), to predict the molecule's structural, spectroscopic, and electronic properties. Furthermore, it provides detailed protocols for the synthesis and experimental verification of the theoretical findings using NMR, FT-IR, and UV-Vis spectroscopy. All predicted quantitative data are presented in standardized tables for clarity and future comparison with experimental results. The logical workflow of this proposed study is illustrated using Graphviz diagrams.

Introduction

Heterocyclic compounds containing furan and pyrrolidine scaffolds are of significant interest in drug discovery and materials science. The furan ring is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Similarly, the pyrrolidine ring, a core component of the amino acid proline, is a prevalent motif in many pharmaceuticals. The combination of these two moieties, further functionalized with a tosyl group, in this compound suggests a unique chemical entity with potential for novel biological interactions.

This whitepaper presents a roadmap for the first comprehensive theoretical and experimental characterization of this compound. The following sections detail a proposed synthetic route, in-depth computational analysis, and protocols for experimental validation.

Proposed Research Workflow

The proposed research will follow a logical progression from synthesis and computational analysis to experimental verification. This workflow is designed to create a synergistic feedback loop, where theoretical predictions guide experimental analysis, and experimental data, in turn, validates and refines the computational model.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the N-tosylation of 2-(furan-2-yl)pyrrolidine.

Materials:

-

2-(Furan-2-yl)pyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-(furan-2-yl)pyrrolidine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Computational Methodology

All theoretical calculations are proposed to be performed using the Gaussian 09 software package.

-

Geometry Optimization: The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.[1] A conformational analysis will be performed to identify the lowest energy conformer.

-

Vibrational Frequencies: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-31G(d,p) level of theory.

-

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths will be calculated using Time-Dependent DFT (TD-DFT) with the B3LYP/6-31G(d,p) method to simulate the UV-Vis absorption spectrum.

Predicted Molecular Properties (Hypothetical Data)

The following sections present hypothetical data for this compound based on the proposed computational methods and known values for analogous structures.

Optimized Geometric Parameters

The geometry of the most stable conformer would be characterized by specific bond lengths, bond angles, and dihedral angles that minimize the steric hindrance between the bulky tosyl group and the furan ring.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| S-O (sulfone) | 1.435 | |

| S-N | 1.630 | |

| N-C (pyrrolidine) | 1.470 | |

| C-C (furan-pyrrolidine) | 1.510 | |

| C=C (furan) | 1.365 | |

| C-O (furan) | 1.370 | |

| Bond Angles (°) | ||

| O-S-O | 119.5 | |

| O-S-N | 106.0 | |

| C-N-S | 118.0 | |

| N-C-C (pyrrolidine) | 104.5 | |

| Dihedral Angles (°) | ||

| C(tosyl)-S-N-C(pyrrolidine) | -75.0 | |

| S-N-C(pyrrolidine)-C(furan) | 150.0 |

Predicted Spectroscopic Data

The predicted NMR chemical shifts are crucial for the structural elucidation of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidine Ring | ||

| H-2 | 4.8 - 5.0 (m) | 62.0 - 64.0 |

| H-3 | 1.9 - 2.2 (m) | 24.0 - 26.0 |

| H-4 | 1.8 - 2.1 (m) | 33.0 - 35.0 |

| H-5 | 3.3 - 3.5 (m) | 48.0 - 50.0 |

| Furan Ring | ||

| H-3' | 6.2 - 6.4 (dd) | 108.0 - 110.0 |

| H-4' | 7.2 - 7.4 (dd) | 142.0 - 144.0 |

| H-5' | 6.0 - 6.2 (dd) | 110.0 - 112.0 |

| C-2' | - | 154.0 - 156.0 |

| Tosyl Group | ||

| H-Ar | 7.3 - 7.4 (d), 7.7 - 7.8 (d) | 127.0 - 128.0, 129.5 - 130.5 |

| C-Ar (ipso) | - | 135.0 - 137.0 |

| C-Ar (para) | - | 143.0 - 145.0 |

| CH₃ | 2.4 - 2.5 (s) | 21.0 - 22.0 |

The calculated vibrational frequencies will be compared with the experimental FT-IR spectrum to confirm the presence of key functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | C-H stretch (furan) |

| 2850 - 2980 | Medium | C-H stretch (pyrrolidine) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1495 | Medium | C=C stretch (furan) |

| 1340 - 1360 | Strong | Asymmetric SO₂ stretch |

| 1150 - 1170 | Strong | Symmetric SO₂ stretch |

| 1090 | Strong | C-O-C stretch (furan) |

| 810 - 830 | Strong | C-H out-of-plane bend (p-substituted aromatic) |

| 740 - 760 | Strong | C-H out-of-plane bend (furan) |

The simulated UV-Vis spectrum will provide insights into the electronic transitions within the molecule.

Table 4: Predicted UV-Vis Absorption Data in Methanol

| λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| ~225 | > 0.5 | π → π* (Tosyl group) |

| ~270 | > 0.3 | π → π* (Furan and Tosyl conjugation) |

Visualization of Molecular Interactions

A deeper understanding of the molecule's properties can be gained by visualizing its structure and potential interactions. The following diagram illustrates the key functional groups and their potential for intermolecular interactions, which are crucial for understanding its behavior in a biological context.

Conclusion

This technical guide provides a robust framework for the comprehensive theoretical and experimental study of this compound. By integrating computational predictions with experimental synthesis and characterization, a thorough understanding of this novel compound's physicochemical properties can be achieved. The hypothetical data presented herein serves as a benchmark for future experimental work and highlights the potential of this molecule. This proposed study will lay the essential groundwork for exploring its applications in drug development and materials science, providing a valuable dataset for the broader scientific community.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Furan-2-yl)-1-tosylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-(Furan-2-yl)-1-tosylpyrrolidine. This N-tosylated heterocyclic compound incorporates a furan moiety, a five-membered aromatic ring containing an oxygen atom known for its diverse biological activities, and a pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals. The presence of the tosyl protecting group on the pyrrolidine nitrogen modulates its chemical properties and is a common strategy in multi-step organic synthesis. This document details a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and discusses potential areas of pharmacological interest based on the activities of structurally related molecules.

Molecular Structure and Properties

This compound possesses a core structure consisting of a pyrrolidine ring substituted at the 2-position with a furan-2-yl group. The nitrogen atom of the pyrrolidine ring is protected by a tosyl (p-toluenesulfonyl) group. This structural arrangement results in a chiral center at the C2 position of the pyrrolidine ring.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃S | Calculated |

| Molecular Weight | 291.37 g/mol | Calculated |

| IUPAC Name | 2-(Furan-2-yl)-1-(toluene-4-sulfonyl)pyrrolidine | Generated |

| SMILES | Cc1ccc(S(=O)(=O)N2CCCC2c2ccco2)cc1 | Generated |

| CAS Number | Not available | N/A |

| Boiling Point (2-(Furan-2-yl)pyrrolidine) | 70-72 °C (0.5 mmHg) | [Vendor Data] |

| Density (2-(Furan-2-yl)pyrrolidine) | 1.076 g/mL at 25 °C | [Vendor Data] |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not published. However, based on the analysis of related structures, including 2-substituted furans and N-tosylpyrrolidines, a predicted NMR data set is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-5' (Furan) | ~7.30 | dd | J = 1.8, 0.8 |

| H-3' (Furan) | ~6.25 | dd | J = 3.2, 1.8 |

| H-4' (Furan) | ~6.15 | dd | J = 3.2, 0.8 |

| H-2 (Pyrrolidine) | ~4.8-5.0 | m | - |

| H-5a, H-5b (Pyrrolidine) | ~3.4-3.6 | m | - |

| H-3a, H-3b (Pyrrolidine) | ~1.8-2.2 | m | - |

| H-4a, H-4b (Pyrrolidine) | ~1.8-2.2 | m | - |

| Aromatic (Tosyl) | ~7.75 | d | J = 8.2 |

| Aromatic (Tosyl) | ~7.30 | d | J = 8.2 |

| Methyl (Tosyl) | ~2.40 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' (Furan) | ~155 |

| C-5' (Furan) | ~142 |

| C-3' (Furan) | ~110 |

| C-4' (Furan) | ~106 |

| C-2 (Pyrrolidine) | ~60-62 |

| C-5 (Pyrrolidine) | ~48-50 |

| C-3 (Pyrrolidine) | ~33-35 |

| C-4 (Pyrrolidine) | ~23-25 |

| Aromatic (Tosyl) | ~144, 135, 130, 127 |

| Methyl (Tosyl) | ~21.5 |

Synthesis and Experimental Protocols

A practical synthesis of this compound can be envisioned in a two-step process: first, the synthesis of the precursor 2-(furan-2-yl)pyrrolidine, followed by the N-tosylation of the pyrrolidine nitrogen.

Synthesis of 2-(Furan-2-yl)pyrrolidine

Several methods for the synthesis of 2-substituted pyrrolidines have been reported. A common approach involves the condensation of an appropriate carbonyl compound with an amino alcohol followed by cyclization and reduction.

Experimental Protocol:

-

Step 1: Imine Formation. Furfural (1 equivalent) is reacted with 4-amino-1-butanol (1 equivalent) in a suitable solvent such as toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the imine.

-

Step 2: Cyclization and Reduction. The resulting imine is not isolated but is subjected to reduction in situ. A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is added to the cooled reaction mixture. The reduction of the imine and subsequent intramolecular cyclization yields 2-(furan-2-yl)pyrrolidine.

-

Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

N-Tosylation of 2-(Furan-2-yl)pyrrolidine

The protection of the secondary amine of the pyrrolidine ring with a tosyl group is a standard procedure in organic synthesis.

Experimental Protocol:

-

Reaction Setup. 2-(Furan-2-yl)pyrrolidine (1 equivalent) is dissolved in a suitable solvent, typically dichloromethane (DCM) or pyridine. A base, such as triethylamine (TEA) or pyridine (if not used as the solvent), is added (1.1-1.5 equivalents).

-

Addition of Tosyl Chloride. The solution is cooled to 0 °C in an ice bath. p-Toluenesulfonyl chloride (tosyl chloride, TsCl) (1.05-1.2 equivalents) is added portion-wise to the stirred solution.

-

Reaction Monitoring. The reaction is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification. Upon completion, the reaction mixture is washed successively with water, dilute hydrochloric acid (to remove excess base), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product, this compound, is purified by flash column chromatography or recrystallization.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for this compound, the constituent furan and pyrrolidine scaffolds are present in a wide array of biologically active molecules.

-

Furan Derivatives: The furan ring is a key structural motif in many natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The electron-rich nature of the furan ring allows for various interactions with biological macromolecules.

-

Pyrrolidine Derivatives: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its saturated, non-planar structure provides a three-dimensional framework that can effectively interact with protein binding sites. Pyrrolidine derivatives have shown a wide range of pharmacological activities, including acting as enzyme inhibitors and receptor modulators.

-

N-Tosylpyrrolidines: The tosyl group, while often used as a protecting group, can also influence the biological activity of a molecule by altering its lipophilicity, steric profile, and hydrogen bonding capacity.

Given the combination of these structural features, this compound and its derivatives could be of interest in screening programs for various therapeutic targets. A hypothetical mechanism of action could involve the inhibition of a specific enzyme or the modulation of a signaling pathway, warranting further investigation.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a chiral heterocyclic compound with potential for further exploration in medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The presence of the biologically relevant furan and pyrrolidine moieties suggests that this compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to synthesize this molecule, confirm its structure, and evaluate its biological activity in various assay systems.

References

An In-depth Technical Guide on the Predicted Biological Activity of 2-(Furan-2-yl)-1-tosylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data on the biological activity of 2-(Furan-2-yl)-1-tosylpyrrolidine has been identified in the public domain. This guide, therefore, presents a prospective analysis based on the known pharmacological activities of its core structural motifs: the 2-(furan-2-yl)pyrrolidine scaffold and the N-tosyl group. The information herein is intended to guide future research and is not indicative of proven biological effects.

Introduction

The compound this compound incorporates three key chemical features that are prevalent in many biologically active molecules: a pyrrolidine ring, a furan moiety, and a tosyl (p-toluenesulfonyl) group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery, offering favorable pharmacokinetic properties.[1][2] The furan ring is an aromatic heterocycle known to be a pharmacophore in a variety of therapeutic agents.[3][4] The tosyl group, a sulfonamide, can significantly influence a molecule's physicochemical properties and its interactions with biological targets. This guide will explore the potential biological activities of this compound by examining the established activities of structurally related compounds.

Core Structural Components and Their Biological Significance

2.1. The 2-(Furan-2-yl)pyrrolidine Scaffold

The 2-(furan-2-yl)pyrrolidine core is the parent amine of the molecule of interest. While specific biological data for this unsubstituted scaffold is sparse[5][6], the individual furan and pyrrolidine rings are well-studied.

-

Pyrrolidine Derivatives: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][7] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer effects.[7][8][9] The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for biological activity.

-

Furan-Containing Compounds: The furan moiety is present in many pharmaceuticals and natural products, contributing to a range of bioactivities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4][10] It can act as a bioisostere for a phenyl ring, offering different electronic and solubility properties.[3]

2.2. The N-Tosyl Group

The attachment of a tosyl group to the pyrrolidine nitrogen forms a sulfonamide linkage. N-tosylated pyrrolidines and other N-sulfonylated compounds are a well-established class of molecules with diverse pharmacological applications.

-

N-Tosylpyrrolidine Derivatives: Studies on N-tosylpyrrolidine derivatives have revealed their potential as anticancer, antibacterial, and antidiabetic agents.[11][12][13][14] The tosyl group can act as a hydrogen bond acceptor and its lipophilic nature can influence cell permeability and target engagement.

Predicted Biological Activities and Data from Related Compounds

Based on the activities of its constituent parts, this compound could plausibly exhibit a range of biological effects. Below are tables summarizing the activities of representative, structurally related compounds found in the literature.

Data Presentation

Table 1: Biological Activities of Pyrrolidine Derivatives

| Compound Class | Specific Example(s) | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Pyrrolidine Sulfonamides | (S)-1-(2-(4-chlorophenyl)-2-oxoethyl)-N'-(4-fluorophenyl)pyrrolidine-2-carboxamide | Antidiabetic (DPP-IV inhibitor) | IC₅₀ = 41.17 nM | [13] |

| Thiazole-based Pyrrolidines | 4-F-phenyl derivative | Antibacterial (Gram-positive) | MIC = 160 µg/mL (B. cereus) | [9] |

| Spiro-pyrrolidine Derivatives | Compound 4s | Anticancer (CT26 cells) | IC₅₀ = 5.28 ± 0.72 µM | [8] |

| Pyrrolidine-based Thiosemicarbazones | Compound 5f | DHFR Inhibition | IC₅₀ = 29.11 ± 0.38 µM | [15] |

Table 2: Biological Activities of Furan-Containing Compounds

| Compound Class | Specific Example(s) | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | F8–B6 and F8–B22 | Antiviral (SARS-CoV-2 Mpro inhibitors) | IC₅₀ = 1.57 µM and 1.55 µM | [16] |

| Furan-containing natural products | Compound A from Paeonia suffruticosa | Anticancer (HL-60 leukemia cells) | IC₅₀ = 6.8 µM | [8] |

Experimental Protocols for Preliminary Biological Screening

Should this compound be synthesized, a general workflow for its initial biological evaluation would involve a series of in vitro assays.

General Experimental Workflow

A general workflow for the preliminary biological screening of a novel compound like this compound is depicted below. This process typically starts with broad cytotoxicity screening, followed by more specific assays based on structural similarities to known bioactive molecules.

Methodology for a Representative Assay: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Potential Signaling Pathway Involvement

Given the reported activities of structurally similar compounds, this compound could potentially interact with various signaling pathways. For instance, based on the anticancer activity of related pyrrolidine derivatives, a hypothetical mechanism could involve the inhibition of a key enzyme in a cancer-related pathway.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel small molecule inhibitor, leading to the induction of apoptosis in cancer cells.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the analysis of its structural components suggests that it is a promising candidate for biological screening. The presence of the pyrrolidine, furan, and N-tosyl moieties, all of which are found in known bioactive compounds, warrants its synthesis and investigation. Future research should focus on the chemical synthesis of this compound, followed by a broad-based biological screening approach, including cytotoxicity, antimicrobial, and enzyme inhibition assays. The insights gained from such studies would be invaluable in determining the therapeutic potential of this and related chemical scaffolds.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2-(furan-2-yl)pyrrolidine | C8H11NO | CID 7047822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(Furan-2-yl)-1-tosylpyrrolidine in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of 2-(Furan-2-yl)-1-tosylpyrrolidine being used as an organocatalyst in asymmetric catalysis. The following application notes and protocols are based on analogous, well-established systems utilizing structurally similar proline and N-sulfonylpyrrolidine-derived organocatalysts. These examples are provided to illustrate the potential applications and general methodologies for this class of catalysts.

Introduction

Proline and its derivatives are a cornerstone of organocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The N-tosyl group in pyrrolidine-based catalysts enhances their solubility in organic solvents and modulates their steric and electronic properties, often leading to improved stereoselectivity. The furan moiety, as a heterocyclic aromatic system, could further influence the catalyst's performance through electronic effects or secondary interactions with substrates.

This document outlines the potential application of this compound in the asymmetric Michael addition of aldehydes to nitroolefins, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral γ-nitro carbonyl compounds. These products are valuable synthetic intermediates for a variety of biologically active molecules.

Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful tool for the enantioselective synthesis of 1,4-dicarbonyl precursors and γ-amino acids. Pyrrolidine-based organocatalysts are highly effective in this transformation, proceeding through an enamine-based catalytic cycle. The catalyst's stereochemical information is efficiently transferred to the product, resulting in high levels of diastereo- and enantioselectivity.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by analogous pyrrolidine-based organocatalysts. These data illustrate the expected efficiency and selectivity for this class of catalysts.

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | β-nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 98 |

| 2 | Butanal | β-nitrostyrene | 10 | Toluene | 24 | 92 | >95:5 | 97 |

| 3 | Pentanal | β-nitrostyrene | 10 | Toluene | 30 | 90 | >95:5 | 98 |

| 4 | Isovaleraldehyde | β-nitrostyrene | 10 | Toluene | 36 | 88 | >95:5 | 99 |

| 5 | Propanal | (E)-4-chloronitrostyrene | 10 | Toluene | 24 | 96 | >95:5 | 97 |

| 6 | Propanal | (E)-4-methylnitrostyrene | 10 | Toluene | 24 | 93 | >95:5 | 98 |

| 7 | Cyclohexanecarbaldehyde | β-nitrostyrene | 15 | CH2Cl2 | 48 | 85 | 90:10 | 96 |

Data compiled from analogous systems reported in the literature.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition

This protocol describes a general procedure for the organocatalyzed asymmetric Michael addition of an aldehyde to a nitroolefin.

Materials:

-

This compound (or analogous organocatalyst)

-

Aldehyde (e.g., propanal)

-

Nitroolefin (e.g., β-nitrostyrene)

-

Anhydrous solvent (e.g., toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried reaction vial equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv).

-

Add the organocatalyst (0.05 mmol, 10 mol%).

-

Dissolve the solids in the anhydrous solvent (1.0 mL).

-

Add the aldehyde (1.5 mmol, 3.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Catalytic Cycle